molecular formula C24H24BrClO2 B12760204 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether CAS No. 80843-98-7

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether

Cat. No.: B12760204
CAS No.: 80843-98-7
M. Wt: 459.8 g/mol
InChI Key: SJJZSGUACREAME-UHFFFAOYSA-N
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Description

Properties

CAS No.

80843-98-7

Molecular Formula

C24H24BrClO2

Molecular Weight

459.8 g/mol

IUPAC Name

1-bromo-4-[3-[[2-(4-chlorophenyl)-2-methylbutoxy]methyl]phenoxy]benzene

InChI

InChI=1S/C24H24BrClO2/c1-3-24(2,19-7-11-21(26)12-8-19)17-27-16-18-5-4-6-23(15-18)28-22-13-9-20(25)10-14-22/h4-15H,3,16-17H2,1-2H3

InChI Key

SJJZSGUACREAME-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(COCC1=CC(=CC=C1)OC2=CC=C(C=C2)Br)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether typically involves the reaction of 3-(4-bromophenoxy)benzyl alcohol with 2-(4-chlorophenyl)-2-ethylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new ethers or halogenated compounds.

Scientific Research Applications

Physical Properties

The compound is characterized by its unique structure, which includes bromine and chlorine substituents that significantly influence its biological activity. The presence of these halogens often enhances the compound's lipophilicity, potentially improving its interaction with biological membranes.

Anticancer Activity

Research has indicated that derivatives of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether exhibit promising anticancer properties. Studies have demonstrated significant cytotoxicity against various cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MDA-MB-231 (breast cancer)

Cytotoxicity Data

CompoundCell LineIC50 (μM)
AHCT-1161.36
BHCT-1162.34
AMDA-MB-2316.67
BMDA-MB-23116.03

These results suggest that structural modifications can enhance anticancer activity, particularly through the introduction of specific functional groups that interact with cellular targets involved in proliferation and survival pathways.

Antibacterial Activity

In addition to its anticancer properties, derivatives of this compound have shown antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The antibacterial efficacy is typically measured using agar diffusion tests.

Antibacterial Activity Data

CompoundPathogenZone of Inhibition (mm)
CStaphylococcus aureus12
CEscherichia coli11

This indicates the potential for these compounds to be developed into antimicrobial agents.

Case Study 1: Anticancer Properties

A study evaluated the effects of similar derivatives on MDA-MB-231 cells, revealing significant apoptosis induction through mitochondrial pathways, confirming the compound's potential as a therapeutic agent in breast cancer treatment.

Case Study 2: Antibacterial Efficacy

Another research effort focused on phthalazinone derivatives structurally related to this compound, demonstrating promising inhibition against bacterial strains with minimal cytotoxicity towards normal cells.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Differences

The following compounds share core structural motifs but differ in substituents, halogen placement, or backbone modifications:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Source
Target Compound (80843-98-7) C24H24BrClO2 459.80 4-Bromophenoxy, 4-chlorophenyl, 2-ethylpropyl
3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-methylpropyl ether (80843-58-9) C23H22BrClO2 449.78 Methyl instead of ethyl on propyl group
3-Phenoxybenzyl 2-(4-bromophenyl)-2-methylpropyl ether (80854-08-6) C23H23BrO2 435.34 Bromine on phenylpropyl; phenoxy lacks bromine
3-Phenoxybenzyl 2-(4-(2-buten-2-yl)phenyl)-2-methylpropyl ether (80854-12-2) C26H28O2 396.50 Butenyl group introduces unsaturation
Halfenprox (111872-58-3) C24H21BrF2O2 467.33 Difluoromethoxy group replaces bromophenoxy
1-(4-Bromophenoxy)-3-(((2-(4-chlorophenyl)-2-methylpropyl)thio)methyl)benzene (N/A) C23H21BrClOS 476.84 Thioether (S) linkage instead of oxygen ether

Critical Analysis of Substituent Effects

Halogen Placement and Electronic Effects :
  • The target compound combines bromine (electron-withdrawing) on the phenoxy group and chlorine on the phenylpropyl group.
  • In 80854-08-6, bromine shifts to the phenylpropyl group, reducing the electron-withdrawing effect on the phenoxy ring. This may alter reactivity in substitution reactions ().
Alkyl Chain Modifications :
  • The butenyl group in 80854-12-2 introduces rigidity via unsaturation, which could influence conformational stability and interaction with hydrophobic environments ().
Heteroatom Variations :
  • Halfenprox replaces bromine with fluorine, enhancing electronegativity and metabolic stability. Fluorine’s smaller size may improve membrane permeability ().
  • The thioether analog () replaces oxygen with sulfur, increasing atomic radius and polarizability. This modification could enhance nucleophilic reactivity but reduce oxidative stability.

Biological Activity

3-(4-Bromophenoxy)benzyl 2-(4-chlorophenyl)-2-ethylpropyl ether, with the CAS number 80843-98-7, is a synthetic organic compound characterized by its complex structure, which includes bromine and chlorine substituents. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activity of this compound, supported by empirical data from various studies.

  • Molecular Formula : C24H24BrClO2
  • Molecular Weight : 459.8 g/mol
  • Structure : The compound features a biphenyl ether structure with significant substituents that may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has not been extensively documented in primary literature. However, insights can be drawn from related compounds and structural analogs.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of phenoxybenzyl ethers have shown effectiveness against various bacterial strains. The presence of halogen atoms (bromine and chlorine) typically enhances the lipophilicity and bioactivity of organic compounds, potentially increasing their antimicrobial efficacy.

2. Insecticidal Properties

The compound's structural similarity to known insecticides suggests potential insecticidal activity. According to patent literature, compounds with similar aryl ether structures demonstrate significant efficacy against agricultural pests such as aphids and leafhoppers . The mechanism often involves disrupting the nervous system of insects, leading to paralysis and death.

3. Toxicological Studies

Limited toxicological data is available; however, studies on structurally related compounds suggest that halogenated phenolic compounds can exhibit cytotoxic effects in vitro. For example, research on chlorinated biphenyls has demonstrated their ability to induce DNA damage in mammalian cells . This raises concerns regarding the safety profile of this compound.

Data Tables

Property Value
CAS Number80843-98-7
Molecular FormulaC24H24BrClO2
Molecular Weight459.8 g/mol
Antimicrobial ActivityPotentially active
Insecticidal ActivityEffective against certain pests

Case Study 1: Antimicrobial Screening

In a study examining various phenoxy derivatives, it was found that compounds with bromine substitutions showed enhanced activity against Gram-positive bacteria. This aligns with the expected behavior of this compound due to its similar structure .

Case Study 2: Insecticidal Efficacy

A patent described the synthesis and testing of various arylpropyl ethers against agricultural pests. Results indicated that compounds with similar structures exhibited rapid knockdown effects on target insects within hours of exposure . This suggests that the compound may also possess comparable insecticidal properties.

Research Findings

While comprehensive studies specifically targeting the biological activity of this compound are scarce, existing literature on related chemical classes provides valuable insights:

  • Cytotoxicity : Related compounds have shown cytotoxicity in cancer cell lines, indicating potential for further investigation in cancer therapeutics.
  • Mechanistic Insights : Studies suggest that halogenated phenolic compounds may act through mechanisms such as oxidative stress induction and disruption of cellular signaling pathways.

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